molecular formula C12H16O B13047701 1-(2-Methylphenyl)-2-pentanone

1-(2-Methylphenyl)-2-pentanone

Cat. No.: B13047701
M. Wt: 176.25 g/mol
InChI Key: QMIUPHBBSKICHI-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-2-pentanone (CAS 20359-56-2) is an aromatic ketone with a molecular formula of $ \text{C}{12}\text{H}{16}\text{O} $ and a molecular weight of 176.25 g/mol. Its structure consists of a pentanone backbone (a five-carbon chain with a ketone group at position 2) substituted with a 2-methylphenyl group at position 1. This ortho-methyl substitution on the aromatic ring influences its physical and chemical properties, including solubility in organic solvents and moderate volatility. The compound is used in organic synthesis and may serve as an intermediate in pharmaceuticals or fragrances, though specific applications require further research .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(2-methylphenyl)pentan-2-one

InChI

InChI=1S/C12H16O/c1-3-6-12(13)9-11-8-5-4-7-10(11)2/h4-5,7-8H,3,6,9H2,1-2H3

InChI Key

QMIUPHBBSKICHI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylphenyl)-2-pentanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzene (o-xylene) with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H4(CH3)2+CH3(CH2)3COClAlCl3C6H4(CH3)CO(CH2)3CH3+HCl\text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{CH}_3(\text{CH}_2)_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{CO}(\text{CH}_2)_3\text{CH}_3 + \text{HCl} C6​H4​(CH3​)2​+CH3​(CH2​)3​COClAlCl3​​C6​H4​(CH3​)CO(CH2​)3​CH3​+HCl

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-2-pentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3, halogenation with Br2 or Cl2.

Major Products Formed

    Oxidation: 2-Methylbenzoic acid.

    Reduction: 1-(2-Methylphenyl)-2-pentanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Synthetic Intermediates :
    • 1-(2-Methylphenyl)-2-pentanone serves as a key intermediate in the synthesis of various pharmaceutical compounds. It can be utilized in the production of pykrolidino ketones, which have been explored for their potential psychoactive effects . The synthesis involves reactions with various amines to yield derivatives that exhibit pharmacological activities.
  • Designer Drugs :
    • This compound has been implicated in the synthesis of new psychoactive substances (NPS), specifically in the context of synthetic cathinones. Research indicates that compounds structurally related to this compound are often misrepresented in the market as other substances, leading to significant public health concerns . The identification and characterization of these substances are critical for toxicological studies and regulatory measures.

Cosmetic Applications

  • Fragrance Component :
    • In cosmetic formulations, this compound is used as a fragrance ingredient due to its pleasant aromatic profile. It contributes to the olfactory attributes of personal care products, enhancing their marketability .
  • Stabilizing Agent :
    • The compound can also function as a stabilizer in cosmetic formulations, helping to maintain the desired consistency and effectiveness of creams and lotions. Its properties allow for improved texture and sensory feel on the skin .

Analytical Chemistry Applications

  • Detection and Analysis :
    • Advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are employed to detect this compound and its derivatives in various samples. This is particularly relevant in forensic science for identifying substances in biological matrices .
  • Metabolomics Studies :
    • The compound's metabolites have been studied to understand its pharmacokinetics and potential toxicity. Research utilizing pooled human liver microsomes has provided insights into its metabolic pathways and interactions with other drugs .

Case Studies

Case StudyDescriptionFindings
Toxicometabolomics Study Investigated the metabolism of synthetic cathinones including derivatives of this compoundIdentified metabolic pathways using HPLC-HRMS/MS; highlighted issues with false declarations in online sales
Synthesis of Pykrolidino Ketones Explored methods for synthesizing derivatives from this compoundDemonstrated effective yields and boiling point characteristics for synthesized compounds
Fragrance Formulation Development Developed cosmetic formulations incorporating this compoundEvaluated sensory properties and stability; confirmed its role as an effective fragrance component

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-2-pentanone depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1-(2-Methylphenyl)-2-pentanone:

1-(4-Methylphenyl)-2-pentanone (CAS 105994-83-0)

  • Structure : Para-methyl substitution on the phenyl ring.
  • Properties: Higher symmetry compared to the ortho isomer, leading to a slightly elevated boiling point (estimated 190–210°C) and enhanced crystallinity. Solubility in non-polar solvents (e.g., hexane) is reduced due to increased molecular symmetry .
  • Applications : Primarily used in research as a model compound for studying regioselectivity in Friedel-Crafts acylations.

4-Methyl-1-phenyl-2-pentanone (CAS 5349-62-2)

  • Structure: Methyl group at position 4 of the pentanone chain, with an unsubstituted phenyl ring.
  • Properties: Boiling point ≈ 245°C; higher hydrophobicity due to the branched alkyl chain. Registered under FEMA 2740 as a flavoring agent ("spicy pentanone") .
  • Applications : Used in food additives and perfumery for its warm, woody aroma.

(1R,2R)-1-Hydroxy-2-methyl-1-phenyl-3-pentanone (CAS 102285-76-7)

  • Structure : Hydroxyl group at position 1 and methyl group at position 2, creating a chiral center.
  • Properties: Molecular weight 192.26 g/mol; polar due to the hydroxyl group, leading to higher water solubility compared to non-hydroxylated analogs.
  • Synthesis : Prepared via asymmetric aldol reactions or enzymatic catalysis, highlighting its role in stereochemical studies .

Methyl Isobutyl Ketone (MIBK, CAS 108-10-1)

  • Structure: Simpler aliphatic ketone (4-methyl-2-pentanone) without an aromatic ring.
  • Properties : Boiling point 116°C; widely used as an industrial solvent due to its low polarity and high volatility.
  • Safety : Classified as a volatile organic compound (VOC) with moderate toxicity (LD50: 1,480 mg/kg in rats) .

1-(4-Hydroxy-3-methylphenyl)-4-methyl-1-pentanone (CAS 101267-59-8)

  • Structure: Hydroxyl and methyl groups on the phenyl ring, with a methyl-substituted pentanone chain.
  • Synthesis : Produced via Fries rearrangement of 2-methylphenyl isocaproate with AlCl₃.
  • Applications: Intermediate in polymer chemistry and UV stabilizers due to its phenolic hydroxyl group .

Data Table: Key Properties of Compared Compounds

Compound CAS Number Molecular Weight Boiling Point (°C) Solubility Key Applications
This compound 20359-56-2 176.25 ~200 (est.) Organic solvents Synthetic intermediate
1-(4-Methylphenyl)-2-pentanone 105994-83-0 176.25 190–210 Hexane, ether Regioselectivity studies
4-Methyl-1-phenyl-2-pentanone 5349-62-2 176.25 245 Ethanol, acetone Flavoring agent (FEMA 2740)
Methyl Isobutyl Ketone 108-10-1 100.16 116 Water (4 g/L) Industrial solvent
1-(4-Hydroxy-3-methylphenyl)-4-methyl-1-pentanone 101267-59-8 206.28 >250 Polar aprotic solvents Polymer chemistry

Biological Activity

1-(2-Methylphenyl)-2-pentanone, also known as TH-PVP , is a compound that has garnered attention due to its psychoactive properties and potential biological activities. This article explores the biological activity of TH-PVP, focusing on its effects on the central nervous system (CNS), mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound is categorized as a ketone with a phenyl group substituted at the second position. Its molecular structure is crucial for its interaction with biological systems.
  • Synonyms : TH-PVP, 1-(2-methylphenyl)-1-pentanone.

Central Nervous System Effects

Research indicates that TH-PVP exhibits significant CNS activity. In studies involving animal models, it has been shown to affect locomotor activity and induce stimulant-like effects similar to other psychoactive substances.

  • Locomotor Activity : In a controlled study, TH-PVP was administered to mice, resulting in increased locomotor activity. This effect was measured using photocell beam interruptions, indicating heightened movement and stimulation .
  • Dopaminergic Mechanisms : The stimulant effects of TH-PVP appear to be mediated through dopaminergic pathways. Similar compounds have been shown to increase dopamine release in the striatum, leading to enhanced locomotor behavior .

Neurotoxicity and Safety Profile

While TH-PVP shows promise as a stimulant, concerns regarding its neurotoxic potential are significant. Reports indicate that similar compounds can lead to severe adverse effects:

  • Neurotoxicity : Studies have highlighted that substances like α-PVP (a related compound) can cause neurotoxic effects, including loss of consciousness and respiratory distress in users . The exact mechanisms by which TH-PVP may exert neurotoxic effects remain under investigation.

Study 1: Locomotor Activity Analysis

A study conducted on male mice assessed the locomotor activity induced by TH-PVP. The findings revealed:

  • Dosage Response : Mice administered with varying doses of TH-PVP exhibited a dose-dependent increase in locomotor activity. The peak effect was observed at lower doses compared to traditional stimulants like methamphetamine .
  • Statistical Analysis : A two-way repeated measures ANOVA was used to analyze the data, confirming significant differences between treated groups and controls (p < 0.05) during the peak activity periods.

Study 2: Comparative Neurotoxicity Assessment

A comparative analysis with methamphetamine highlighted:

  • Dopamine Release : Both TH-PVP and methamphetamine significantly increased extracellular dopamine levels in the striatum; however, TH-PVP's effects appeared more pronounced at lower doses .
  • Behavioral Outcomes : The behavioral outcomes suggested that while both compounds stimulate locomotion, the safety profile of TH-PVP requires further exploration due to potential neurotoxic risks associated with prolonged use.

Data Tables

ParameterTH-PVPMethamphetamine
Peak Locomotor ActivityIncreased at low dosesIncreased at higher doses
Dopamine ReleaseSignificant at low dosesSignificant at higher doses
Neurotoxic EffectsPotentially highHigh

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